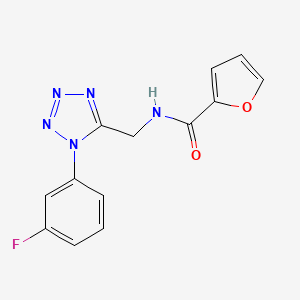

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2/c14-9-3-1-4-10(7-9)19-12(16-17-18-19)8-15-13(20)11-5-2-6-21-11/h1-7H,8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLKFLBKQSJROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Coupling with Furan-2-carboxylic Acid: The resulting tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole-Containing Compounds

Angiotensin II Receptor Antagonists ()

Compounds like losartan and valsartan incorporate tetrazole rings critical for binding to angiotensin II receptors. Unlike the target compound, these drugs feature biphenyl or imidazole cores instead of furan carboxamide.

Furan Carboxamide Derivatives

Nitrofuran-Based Compounds ()

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) demonstrates potent trypanocidal activity attributed to the nitro group’s electron-withdrawing effects. The target compound lacks a nitro substituent, which may reduce oxidative stress-related toxicity but also limit antiparasitic efficacy. However, the fluorine atom in the 3-fluorophenyl group could improve metabolic stability compared to nitro-containing analogs .

Furopyridine Carboxamides ()

Complex derivatives like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide highlight the role of fluorinated aryl groups and carboxamide linkages in medicinal chemistry. Their synthesis employs reagents such as tetramethylisouronium hexafluorophosphate, suggesting similar coupling strategies might apply to the target compound.

Halogenated Aryl Compounds

Pesticides ()

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) shares a chlorophenyl group and carboxamide moiety. The target compound’s 3-fluorophenyl group may confer stronger electronegativity, affecting binding interactions in biological targets compared to chlorine. Such substitutions are critical in agrochemicals for resistance management and environmental persistence .

Key Findings and Implications

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following features:

- Molecular Formula : C12H11F2N5O2

- Molecular Weight : 293.25 g/mol

- SMILES Notation : CC(=O)N(C1=CC=C(C=C1)F)C(=N)N=N1C(=N)N=C(N)C1=O

This compound features a furan ring, a tetrazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the tetrazole ring via cyclization reactions.

- Alkylation of the furan carboxylic acid.

- Final amide bond formation.

These methods allow for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to furan and tetrazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest |

Antimicrobial Activity

Research has indicated that derivatives containing furan and tetrazole rings exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it may act on enzymes involved in cancer metabolism or microbial resistance mechanisms.

Case Studies

- Case Study 1 : A study explored the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

- Case Study 2 : Another investigation focused on the antimicrobial activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.